endo-Norbornen-cis-5,6-dicarbonsäure

Übersicht

Beschreibung

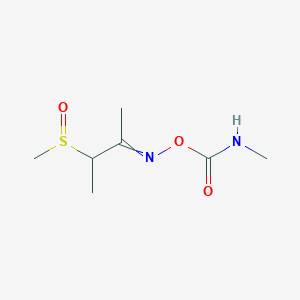

Endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound with the molecular formula C9H10O4 . It is also known by several other names such as cis-5-Norbornene-endo-2,3-dicarboxylic acid, Norbornylene-2,3-Dicarboxylic Acid, and 5-Norbornene-endo-2,3-dicarboxylic acid .

Synthesis Analysis

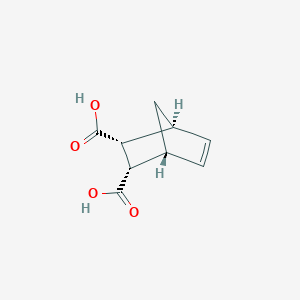

The synthesis of endo-Norbornene-cis-5,6-dicarboxylic acid involves the heating of its anhydride form in water to hydrolyze the anhydride to form the acid . Another synthesis method involves a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile .Molecular Structure Analysis

The molecular structure of endo-Norbornene-cis-5,6-dicarboxylic acid is characterized by a bicyclic scaffold, which is a promising structure in medicinal chemistry due to its possible therapeutic application .Chemical Reactions Analysis

The chemical reactions involving endo-Norbornene-cis-5,6-dicarboxylic acid primarily include its formation through a Diels-Alder reaction and its hydrolysis from its anhydride form .Physical And Chemical Properties Analysis

Endo-Norbornene-cis-5,6-dicarboxylic acid has a molar mass of 182.17 g/mol and a predicted density of 1.481±0.06 g/cm3 . It has a melting point of 175°C (dec.) (lit.) and a predicted boiling point of 419.8±45.0 °C . Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .Wissenschaftliche Forschungsanwendungen

Organische Synthesezwischenprodukt

endo-Norbornen-cis-5,6-dicarbonsäure kann als Zwischenprodukt für die Synthese anderer organischer Verbindungen verwendet werden . Dies macht es zu einem wertvollen Baustein im Bereich der organischen Chemie.

Ligand für Metallkomplexe

Als Ligand kann this compound zur Synthese von Metallkomplexen verwendet werden . Diese Komplexe können zur Katalyse verschiedener chemischer Reaktionen verwendet werden, wodurch deren Effizienz und Selektivität verbessert werden.

Synthese und Polymerisation

This compound dient als wertvoller Baustein bei der Synthese verschiedener Polymere mit einzigartigen Eigenschaften. Es wird bei der Herstellung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien verwendet.

Ringöffnende Metathese-Polymerisation (ROMP)

Eine Reihe von endo-Norbornen-cis-5,6-dicarbonsäurederivaten mit verschiedenen Arten von unpolaren substituierten Gruppen wurden synthetisiert und charakterisiert. Diese Derivate wurden einer Ringöffnenden Metathese-Polymerisation (ROMP) unterzogen, um hochmolekulare Polymere mit verbesserter Löslichkeit zu erzeugen .

Antitumorale Wirksamkeit

This compound und ihre Derivate haben potenzielle therapeutische Anwendungen in der Krebsbehandlung gezeigt . Die Auswirkungen von Strukturmodifikationen an diesen bizyklischen Verbindungen auf ihre antitumoralen Eigenschaften sind Gegenstand laufender Forschung.

Arzneimittel-Abgabesysteme

Die Verwendung von this compound und verwandten Verbindungen bei der Einkapselung von Nanosystemen für den Einsatz in Krebstherapien wurde beschrieben . Dies eröffnet neue Möglichkeiten für die gezielte Medikamentenabgabe und verbesserte Behandlungsergebnisse.

Safety and Hazards

Zukünftige Richtungen

The norbornene scaffold, including endo-Norbornene-cis-5,6-dicarboxylic acid, has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention . The use of norbornene and its related compounds encapsulated in nanosystems for use in cancer therapies is also being explored .

Wirkmechanismus

Target of Action

Endo-Norbornene-cis-5,6-dicarboxylic acid, also known as Carbic acid, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound are cancer cells, specifically HeLa and KBr cell lines .

Mode of Action

Carbic acid interacts with its targets by affecting their viability and inducing apoptosis . This is achieved through DNA-cleavage activity . The exact molecular interactions between Carbic acid and its targets are still under investigation.

Biochemical Pathways

It is known that the compound’s antitumoral efficacy is related to its structure, which includes a bicyclic scaffold . This structure allows Carbic acid to interact with chemotherapeutic agents or form metal complexes , which can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . These properties may impact its bioavailability and pharmacokinetics.

Result of Action

The primary result of Carbic acid’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the viability of these cells, contributing to its potential as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbic acid. For instance, it is generally safe under normal use conditions, but users must follow proper safety procedures, including wearing personal protective equipment . Furthermore, during use and storage, Carbic acid should avoid contact with oxidants and strong acids to prevent possible dangerous reactions .

Eigenschaften

IUPAC Name |

(1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDNOXCRFUCAKQ-UMRXKNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3853-88-1 | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, CIS-ENDO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO203WA3PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of Carbic acid with transition metals?

A1: Carbic acid acts as a bridging ligand through its carboxylate groups, forming polynuclear complexes with transition metals. For example, it forms a two-dimensional layered structure with Cadmium(II) ions, where each Cadmium(II) ion coordinates with six oxygen atoms from three Carbic acid molecules and one water molecule. [] These layers further interact through hydrogen bonding to create a three-dimensional supramolecular framework. [] Similarly, Carbic acid forms complexes with Copper(II) [] and Manganese(II) [], demonstrating its versatility in coordinating with different transition metals.

Q2: What are the spectroscopic characteristics of Carbic acid?

A2: While the provided research excerpts do not offer detailed spectroscopic data for Carbic acid, they highlight the use of Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopies for the characterization of its metal complexes. [] These techniques provide information about the functional groups present and the coordination environment around the metal centers. Further investigation into spectroscopic databases and literature would be needed to obtain comprehensive spectroscopic data for Carbic acid.

Q3: What are the crystallographic features of Carbic acid and its anhydride?

A4: Carbic acid crystallizes in the monoclinic system with the space group P21/c. [] Its anhydride, endo-Norbornene-cis-5,6-dicarboxylic anhydride, crystallizes in the orthorhombic system. [, ] These crystallographic details, obtained through X-ray diffraction studies, are crucial for understanding the molecular packing, intermolecular interactions, and potential applications of these compounds.

Q4: Are there any computational studies related to Carbic acid or its derivatives?

A5: Although the provided research excerpts do not directly discuss computational studies on Carbic acid, one study employed molecular docking to investigate the interaction of Copper(II) and Manganese(II) complexes with a specific DNA sequence (PDB ID: 1AIO). [] This approach provides insights into the potential binding modes and affinities of these complexes with DNA. Further computational studies could explore the electronic structure, reactivity, and interactions of Carbic acid with various biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.